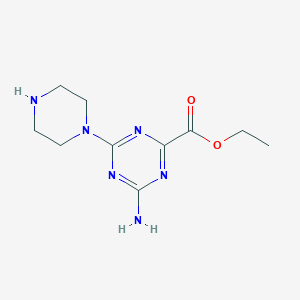

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine. For instance, cyanuric chloride reacts with ethyl carbamate in the presence of a base to form ethyl 4-chloro-1,3,5-triazine-2-carboxylate.

Substitution Reaction: The chlorine atom in ethyl 4-chloro-1,3,5-triazine-2-carboxylate is substituted with an amino group by reacting with ammonia or an amine under controlled conditions to yield ethyl 4-amino-1,3,5-triazine-2-carboxylate.

Piperazine Introduction: Finally, the amino group at the 6-position is substituted with piperazine through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various derivatives, such as the reduction of the triazine ring to form dihydrotriazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or amino groups can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Dihydrotriazine derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The 1,3,5-triazine scaffold, which includes ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate, has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound's mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Studies have shown that modifications to the triazine ring can enhance its binding affinity to targets associated with tumor growth .

- Clinical Relevance : Some triazine derivatives have progressed to clinical trials due to their promising efficacy and safety profiles. The ability to modify the substituents on the triazine core allows for the optimization of pharmacological properties .

Neurological Applications

This compound has also shown potential in neurological applications:

- TRPV1 Antagonism : Compounds featuring this triazine structure have been identified as antagonists of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a role in pain perception and seizure activity. In vitro studies demonstrated that these compounds could modulate calcium currents and sodium currents, indicating a multimodal mechanism of action .

- Seizure Threshold Improvement : In animal models, derivatives have shown an increase in seizure thresholds without affecting motor functions or body temperature, suggesting potential use in epilepsy treatments .

Chemical Synthesis and Derivative Development

The synthesis of this compound typically involves:

- Sonochemical Methods : Recent advancements in green chemistry have introduced sonochemical protocols for synthesizing triazine derivatives. These methods promote environmentally friendly practices while enhancing yield and purity .

- Hybrid Structures : Researchers are exploring hybrid compounds that combine the triazine moiety with other pharmacophores to create multifunctional agents. These hybrids may target multiple pathways simultaneously, increasing their therapeutic efficacy .

Comparative Analysis of Triazine Derivatives

To better understand the applications of this compound compared to other derivatives in the triazine family, a comparative analysis is presented below:

| Compound Name | Anticancer Activity | Neurological Effects | Synthesis Method |

|---|---|---|---|

| This compound | High | Moderate | Sonochemical |

| Other Triazine Derivative A | Moderate | Low | Conventional Synthesis |

| Other Triazine Derivative B | High | High | Hybrid Synthesis |

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine derivatives against breast cancer cell lines. The results indicated that specific modifications to the piperazine group significantly enhanced cytotoxicity compared to unmodified analogs .

Case Study 2: Neurological Applications

Another research effort focused on the neurological implications of these compounds in animal models of epilepsy. The findings suggested that certain derivatives could effectively raise seizure thresholds without adverse effects on motor coordination or body temperature regulation .

Wirkmechanismus

The mechanism of action of Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate varies depending on its application:

In Medicinal Chemistry: It may inhibit specific enzymes or receptors, disrupting cellular processes in pathogens or cancer cells.

In Materials Science: It acts as a ligand, forming coordination complexes with metals, which can alter the properties of the resulting materials.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate can be compared with other triazine derivatives such as:

Ethyl 4-amino-1,3,5-triazine-2-carboxylate: Lacks the piperazine group, which may reduce its biological activity.

4,6-Diamino-1,3,5-triazine-2-carboxylate: Contains two amino groups, which can lead to different reactivity and applications.

Ethyl 4-chloro-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate: The presence of a chlorine atom can significantly alter its chemical properties and reactivity.

This compound is unique due to the presence of both the piperazine and amino groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antiviral effects, and potential applications in treating schistosomiasis.

Chemical Structure and Properties

This compound features a triazine ring substituted with an amino group and a piperazine moiety. This structure is critical for its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 3.6 - 11.0 | Induces G0/G1 and G2/M cell cycle arrest |

| MCF-7 | 3.6 - 11.0 | Induces apoptosis in both wild-type and mutant p53 cells |

| HeLa | Not specified | Notable cytotoxicity observed |

The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the piperazine ring enhances the compound's cytotoxicity against these cell lines. For instance, compounds with a 4-phenylpiperazin-1-yl substituent showed improved activity compared to those with simpler structures .

Antiviral Properties

This compound has also demonstrated antiviral activity. In studies evaluating its efficacy against coxsackievirus B and other viral agents, the compound exhibited significant inhibition with IC50 values ranging from 18.3 µM to 22.0 µM against various viruses . The mechanism involves interference with viral replication processes, although detailed pathways remain under investigation.

Schistosomicidal Activity

The compound's core structure has been identified as a promising scaffold for developing new schistosomicides. Research indicates that derivatives of ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine exhibit significant activity against different life stages of Schistosoma mansoni, including miracidia and adult worms . The following table summarizes its effects on schistosome motility and egg production:

| Life Stage | Effect | Observation |

|---|---|---|

| Miracidia | Reduced motility | Significant decrease in movement |

| Schistosomula | Altered phenotype | Changes in morphology noted |

| Adult Worms | Decreased egg production | Approximately 60% reduction in output |

The mechanisms underlying the biological activities of ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine include:

- Cell Cycle Arrest: Induction of G0/G1 and G2/M phase arrest in cancer cells.

- Apoptosis Induction: Activation of apoptotic pathways in tumor cells.

- Inhibition of Viral Replication: Disruption of viral lifecycle processes.

- Targeting Histone Methyltransferases: Potential inhibition of enzymes involved in epigenetic regulation in schistosomes .

Case Studies

A notable case study involved the evaluation of a series of triazine derivatives, including this compound, which demonstrated potent anticancer activity against HCT-116 and MCF-7 cell lines. The study utilized both in vitro assays and molecular docking techniques to elucidate binding interactions with target proteins involved in cell cycle regulation .

Eigenschaften

IUPAC Name |

ethyl 4-amino-6-piperazin-1-yl-1,3,5-triazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6O2/c1-2-18-8(17)7-13-9(11)15-10(14-7)16-5-3-12-4-6-16/h12H,2-6H2,1H3,(H2,11,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDPRNVJBVESMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=N1)N2CCNCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.